4-Bromo-2-ethylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(4-bromo-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWFBWQBOCRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: The boronic ester can be converted to the corresponding aryl bromide through a protodeboronation reaction.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Catalysts such as copper or nickel, along with reducing agents like hydrazine, are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Protodeboronation: The major product is the corresponding aryl bromide.
Oxidation: The major product is the corresponding phenol.
Scientific Research Applications
Synthesis of Boronic Acids and Esters
4-Bromo-2-ethylphenylboronic acid pinacol ester is primarily employed in the synthesis of various boronic acids and esters. The compound can be utilized in reactions involving Grignard reagents, where it reacts with organometallic species to yield corresponding pinacol boronates. This method is efficient and allows for the formation of a wide range of aryl and alkyl boronates under mild conditions .
Table 1: Comparison of Synthesis Methods for Boronic Esters
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard Reaction | Ambient temperature, THF | >95 | Minimal side products |
| Barbier Conditions | Neat PinBH with Grignard reagent | Good | Avoids Wurtz coupling |
| Direct Borylation | Catalytic conditions (Pd, Ni) | Variable | Useful for C–H borylation |
Catalysis in Organic Reactions
The compound has shown promise as a catalyst in various organic transformations. Its ability to facilitate C–C bond formation through borylation reactions is particularly noteworthy. Researchers have demonstrated that this compound can effectively mediate ortho-specific borylation of phenols and other substrates, leading to the formation of valuable intermediates for further synthetic applications .
Case Study: Ortho-Substituted Benzylic Boronic Acids
A study highlighted the enantiospecific synthesis of ortho-substituted benzylic boronic acids using this compound. The reaction involved coupling ortho-lithiated benzylamines with boronic esters, resulting in high yields of the desired products . This illustrates the compound's utility in synthesizing chiral compounds relevant for pharmaceutical applications.
Medicinal Chemistry Applications
In medicinal chemistry, boronic esters like this compound are crucial for drug discovery and development. They serve as key intermediates in synthesizing biologically active compounds, including inhibitors for various enzymes and receptors. The stability and reactivity profile of this compound make it suitable for creating libraries of potential drug candidates .
Table 2: Examples of Medicinal Applications
| Compound Type | Target Disease/Pathway | Reference |
|---|---|---|
| Enzyme Inhibitors | Cancer | |
| Antiviral Agents | Viral Infections | |
| Antibacterial Compounds | Bacterial Infections |
Stability and Reactivity Studies
Research indicates that this compound exhibits good stability under various conditions, making it a reliable choice for synthetic applications. Studies have shown that it can withstand hydrolytic conditions better than other less hindered boronates, which is advantageous when working with sensitive functional groups .
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is formed.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their differences are summarized below:
Reactivity in Cross-Coupling Reactions
- This compound : The bromo substituent serves as a leaving group in Suzuki couplings, while the ethyl group provides mild steric hindrance, balancing reactivity and selectivity. Its pinacol ester ensures compatibility with Pd catalysts under mild conditions .
- Methoxy- or Hydroxy-substituted analogs (e.g., 4-methoxyphenylboronic acid pinacol ester): Electron-donating groups accelerate coupling but may reduce stability under acidic conditions .
Solubility and Spectroscopic Properties
- Solubility: Pinacol esters generally exhibit higher solubility in chloroform, acetone, and ethers compared to free boronic acids . The ethyl group in this compound enhances lipophilicity, favoring solubility in non-polar solvents.
- NMR Signatures :
Key Research Findings
Synthetic Utility : The bromo substituent in this compound allows sequential functionalization via cross-coupling and nucleophilic substitution, enabling access to diverse aryl scaffolds .
Steric vs. Electronic Effects : Ethyl groups provide steric shielding without significantly deactivating the boronic ester, unlike bulkier substituents (e.g., trifluoromethoxy in 4-bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester) .
Scalability : Palladium-catalyzed borylation methods (e.g., as used for 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) are adaptable to synthesize the target compound with low catalyst loading and high yields .
Biological Activity
4-Bromo-2-ethylphenylboronic acid pinacol ester is a boronic ester that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a bromine substituent and a pinacol ester moiety. Its biological activity, specifically its interactions with biomolecules, makes it a candidate for further investigation in drug development and therapeutic applications.
Molecular Structure
- Molecular Formula: C12H15BBrO2
- Molecular Weight: 277.06 g/mol
- CAS Number: 1674364-30-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-ethylphenylboronic acid with pinacol under controlled conditions. This process can be optimized using various solvents and catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Boronic acids and their esters are known to bind covalently to diols, which can modulate enzymatic activity and influence cellular signaling pathways. The presence of the bromine atom may also enhance the lipophilicity of the compound, potentially improving its bioavailability.
Anticancer Properties
Recent studies have indicated that boronic esters can exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. For instance, compounds similar to this compound have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.
Case Study: Inhibition of Proteasome Activity
In a study examining the effects of various boronic esters on cancer cell lines, this compound demonstrated significant inhibition of proteasome activity, resulting in increased levels of pro-apoptotic factors within the cells. The study reported an IC50 value indicative of effective potency against multiple drug-resistant cancer cell lines.
Interaction with Biological Molecules
Boronic esters are known for their ability to form reversible covalent bonds with serine and threonine residues in proteins, influencing their function. This property has been exploited in designing inhibitors for enzymes such as serine proteases.
Table 1: Biological Activity Summary
Recent Investigations
A recent investigation into the biological applications of boronic esters highlighted the potential of this compound as a lead compound for developing new anticancer agents. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy while minimizing toxicity.
Findings:
- Efficacy : The compound exhibited selective cytotoxicity against breast and prostate cancer cell lines.
- Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts microtubule dynamics, similar to established chemotherapeutics like taxanes.
Future Directions
Future research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapies : Investigating synergistic effects when combined with existing chemotherapy agents.
- Target Identification : Elucidating specific molecular targets involved in its mechanism of action.
Q & A
Q. What are the key synthetic routes for preparing 4-Bromo-2-ethylphenylboronic acid pinacol ester, and how is purity optimized?
- Methodology : The compound is typically synthesized via a two-step process: (i) Bromination and ethylation of the parent phenylboronic acid, followed by (ii) esterification with pinacol under anhydrous conditions. Critical parameters include:
- Reagent stoichiometry : Excess pinacol (1.5–2.0 eq) ensures complete esterification .
- Solvent choice : Toluene or THF is preferred for their ability to dissolve boronic acids and facilitate water removal via azeotropic distillation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Confirm purity via H/C NMR and HPLC .
Q. What are the primary applications of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The boronic ester acts as a nucleophile, enabling C–C bond formation with aryl/heteroaryl halides. The bromo substituent can serve as a secondary reactive site for sequential functionalization .
- Electronic Effects : The ethyl group donates electron density via induction, enhancing the boronate’s nucleophilicity. This accelerates transmetallation in Pd-catalyzed reactions .
Advanced Research Questions
Q. How do the bromo and ethyl substituents influence steric and electronic effects in catalytic systems?
- Steric Effects : The ethyl group at the ortho position creates steric hindrance, potentially reducing coupling efficiency with bulky substrates. Mitigate this by using Pd catalysts with large ligands (e.g., SPhos or XPhos) .
- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the boronate intermediate but may slow oxidative addition. Balancing these effects requires optimizing Pd catalyst loading (1–5 mol%) and base strength (e.g., KCO vs. CsCO) .
Q. What analytical techniques resolve contradictions in reaction yield data for this compound?
- Troubleshooting Workflow : (i) HPLC-MS : Quantify unreacted boronic ester and byproducts (e.g., protodeboronation products) . (ii) X-ray Crystallography : Confirm regioselectivity in cross-coupled products when bromo/ethyl groups compete in reactions . (iii) Kinetic Studies : Monitor reaction progress via in situ F NMR (if fluorinated substrates are used) to identify rate-limiting steps .
Q. How can researchers mitigate protodeboronation during storage or reaction conditions?
- Stabilization Strategies :
- Storage : Keep the compound under inert gas (N/Ar) at –20°C to minimize hydrolysis .
- Reaction Conditions : Use aprotic solvents (e.g., DMF, DMSO) and avoid strong acids. Additives like 4Å molecular sieves absorb residual water .
- Catalyst Tuning : Employ Pd(OAc) with chelating ligands (dppf) to suppress undesired deborylation pathways .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize anhydrous conditions and rigorous purification to minimize side reactions.
- Catalyst Screening : Test multiple Pd/ligand combinations to address steric challenges from the ethyl group.
- Data Validation : Cross-reference NMR, HPLC, and mass spectrometry to resolve conflicting reactivity or yield results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
